Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
CAS No.: 681159-00-2
Cat. No.: VC4213221
Molecular Formula: C17H13N3O3S2
Molecular Weight: 371.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681159-00-2 |
|---|---|
| Molecular Formula | C17H13N3O3S2 |
| Molecular Weight | 371.43 |
| IUPAC Name | ethyl 5-[(4-cyanobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-10(2)13(24-9-19)16(25-14)20-15(21)12-6-4-11(8-18)5-7-12/h4-7H,3H2,1-2H3,(H,20,21) |
| Standard InChI Key | IQMBNJNEQWLVBN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C#N)SC#N)C |
Introduction
Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex organic compound belonging to the thiophene derivatives class. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is particularly noted for its unique arrangement of functional groups, which can impart distinct chemical and biological properties.
Synthesis Methods
The synthesis of Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. A common approach includes:
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Formation of the Thiophene Ring: This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfurizing agent.
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Introduction of the Cyanobenzamido Group: This involves a nucleophilic substitution reaction where a suitable amine reacts with a cyanobenzoyl chloride derivative.
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Introduction of the Thiocyanato Group: This step may involve the reaction of the thiophene derivative with a thiocyanation reagent.
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Esterification: The carboxylate group is introduced through an esterification reaction involving ethanol and an acid catalyst.
Chemical Reactions and Transformations
Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions:
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Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents.
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Reduction: The cyanobenzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
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Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines |
| Substitution | Ammonia, primary amines, alcohols | Amides, different esters |
Scientific Research Applications
This compound has potential applications in:
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Medicinal Chemistry: It can serve as a building block for synthesizing pharmaceutical compounds targeting specific enzymes or receptors.
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Materials Science: Thiophene derivatives are known for their electronic properties, useful in organic semiconductors and conductive polymers.
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Agrochemicals: It may be used in synthesizing herbicides and pesticides due to its potential biological activity.
Biological Activity and Mechanism of Action
The biological activity of Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The cyanobenzamido group suggests potential interactions through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is distinct from similar compounds like Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate due to the presence of a thiocyanato group, which can impart different chemical and biological properties.
| Compound | Unique Features |
|---|---|
| Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate | Presence of a thiocyanato group |
| Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate | Absence of a thiocyanato group |
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